Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate
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Overview
Description
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate is a heterocyclic compound that belongs to the class of pyrazole derivatives It features a fused bicyclic structure consisting of a pyrrole ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable aldehyde or ketone to form the fused bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other signaling proteins involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate: Similar structure but with a different position of the carboxylate group.
1H-pyrrolo[2,3-b]pyridine derivatives: Similar bicyclic structure but with a pyridine ring instead of a pyrazole ring.
Uniqueness: Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its fused bicyclic structure provides stability and potential for diverse chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-4-6-11-8(7)3-5-10-11/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
OIDDMEDVTAMJMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN2C1=CC=N2 |
Origin of Product |
United States |
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